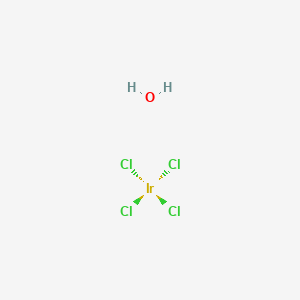
Iridium(IV) chloride hydrate
Vue d'ensemble
Description
Iridium(IV) chloride hydrate is a black crystalline solid . It is used as a precursor to synthesize Ir-based catalysts and nanoparticles . The compound is characterized by its unique structure, consisting of iridium in its +4 oxidation state, bound to chloride ions and water molecules .
Synthesis Analysis
Iridium(IV) chloride hydrate serves as a precursor for the synthesis of iridium oxide nanoparticles, which find application as stable catalysts in various chemical transformations . These nanoparticles exhibit exceptional catalytic activity in the hydrogenation of a range of nitrogen heterocycles . In another study, it was used to prepare Ir single atom catalyst (Ir1–Ni (OH)2) for oxygen evolution reaction .Molecular Structure Analysis
The molecular formula of Iridium(IV) chloride hydrate is Cl4H2IrO . The number of electrons in each of iridium’s shells is [2, 8, 18, 32, 15, 2] and its electron configuration is [Xe] 4f 14 5d 7 6s 2 . The EXAFS fitting data showed Ir-O bonds (1.99Å) with a coordination number (CN) of 3.1 and Ir-Cl bonds (2.33Å) with a CN of 2.5 without Ir-Ir or Ir– (O)–Ir contribution in Ir/CoFe-LDH .Chemical Reactions Analysis
Iridium(IV) chloride hydrate is used in the fabrication of an Ir-decorated graphene electrode for vanadium redox flow batteries . It also plays a crucial role in the synthesis of iridium oxide nanoparticles . In the field of electrochemistry, it is utilized to prepare innovative catalysts for critical reactions like the oxygen evolution reaction .Physical And Chemical Properties Analysis
Iridium(IV) chloride hydrate appears as a distinctive black crystalline solid . It is very soluble in water . The melting point is greater than 350°C .Applications De Recherche Scientifique
Catalyst Precursor for Technological Advancements
Iridium(IV) chloride hydrate: is widely used as a precursor for developing Ir-based catalysts and nanoparticles. These catalysts are pivotal in various chemical processes, enhancing efficiency and enabling technological breakthroughs .
Fabrication of Electrodes for Energy Storage
This compound plays a crucial role in the fabrication of Ir-decorated graphene electrodes used in vanadium redox flow batteries (VRFBs) . These batteries benefit from the improved stability and performance of the electrodes, contributing to more efficient energy storage solutions .
Synthesis of Iridium Oxide Nanoparticles
As a precursor, Iridium(IV) chloride hydrate is essential for synthesizing iridium oxide nanoparticles . These nanoparticles serve as stable catalysts, particularly in the hydrogenation of nitrogen heterocycles, showcasing its potential in promoting sustainable chemical processes .
Development of Single Atom Catalysts
The compound is instrumental in preparing Ir single atom catalysts (Ir1–Ni (OH)2) for the oxygen evolution reaction (OER) . This reaction is critical in electrochemistry, and the catalysts developed using Iridium(IV) chloride hydrate enhance the efficiency of this process .
Advanced Material Synthesis
Iridium(IV) chloride hydrate’s unique structure and composition make it an excellent material for synthesizing advanced materials. Its ability to yield products with controlled size and morphology is vital for customizing performance in specific applications .
Environmental and Green Chemistry
The use of Iridium(IV) chloride hydrate in catalyst development is significant for environmental chemistry. It enables the creation of catalysts that are not only efficient but also reduce the environmental impact of chemical processes .
Safety And Hazards
Orientations Futures
Iridium(IV) chloride hydrate has emerged as a crucial precursor for the development of Ir-based catalysts and nanoparticles . It has gained prominence in various applications, including the fabrication of an Ir-decorated graphene electrode for vanadium redox flow batteries, and the synthesis of iridium oxide nanoparticles . These applications highlight the compound’s potential in promoting environmentally friendly and sustainable chemical processes .
Propriétés
IUPAC Name |
tetrachloroiridium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDBPOWBLLYZRG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ir](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H2IrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583556 | |
| Record name | Tetrachloroiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridium(IV) chloride hydrate | |
CAS RN |
207399-11-9, 119401-96-6 | |
| Record name | Tetrachloroiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium tetrachloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iridium(IV) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)

